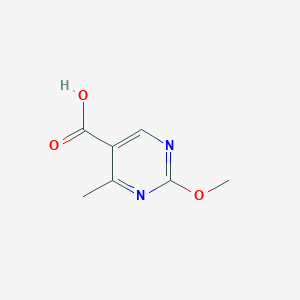

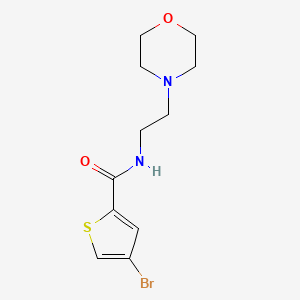

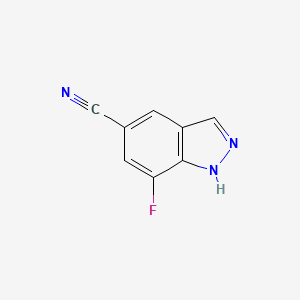

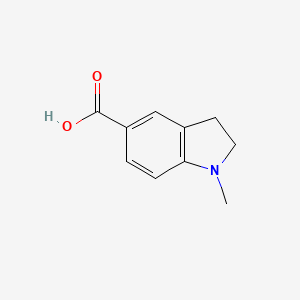

![molecular formula C8H17NO2 B1323177 Ethyl-[Isopropyl(methyl)amino]acetat CAS No. 1040048-25-6](/img/structure/B1323177.png)

Ethyl-[Isopropyl(methyl)amino]acetat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl [isopropyl(methyl)amino]acetate is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is synthesized through the reaction of acids with alcohols, resulting in a structure that includes a carbonyl group bonded to an oxygen atom, which is then joined to an alkyl or aryl group .

Wissenschaftliche Forschungsanwendungen

Ethyl [isopropyl(methyl)amino]acetate has several applications in scientific research:

Wirkmechanismus

Target of Action

Ethyl [isopropyl(methyl)amino]acetate is a complex organic compound that may interact with a variety of biological targets. It’s important to note that the compound’s structure, which includes an ester group, suggests it may interact with enzymes or receptors that process or bind to esters .

Mode of Action

Based on its ester group, it’s plausible that it undergoes hydrolysis, a common reaction for esters, resulting in the production of an alcohol and a carboxylic acid or their derivatives . This reaction could potentially lead to various downstream effects depending on the specific context within a biological system .

Biochemical Pathways

For instance, esters are involved in reactions related to the formation of fats and oils, and in the creation of certain types of bioactive compounds .

Pharmacokinetics

As an ester, it’s likely to be lipophilic, which could influence its absorption and distribution within the body .

Result of Action

The hydrolysis of esters, a likely reaction for this compound, can result in the production of alcohols and carboxylic acids or their derivatives, which can have various effects depending on the specific molecules produced and the context within the biological system .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl [isopropyl(methyl)amino]acetate. Factors such as pH, temperature, and the presence of specific enzymes can influence the rate at which it undergoes reactions such as hydrolysis . Additionally, the compound’s stability and reactivity may be influenced by the presence of other reactive species in its environment .

Biochemische Analyse

Biochemical Properties

Ethyl [isopropyl(methyl)amino]acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, esters are known to undergo hydrolysis to form carboxylic acids and alcohols. This reaction is catalyzed by esterases, a group of enzymes that break down esters into their corresponding acids and alcohols . The interaction between Ethyl [isopropyl(methyl)amino]acetate and esterases is crucial for its biochemical activity.

Cellular Effects

Ethyl [isopropyl(methyl)amino]acetate influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, esters like Ethyl [isopropyl(methyl)amino]acetate can modulate the activity of signaling molecules and transcription factors, thereby influencing gene expression . Additionally, the metabolism of this compound can lead to the production of metabolites that play essential roles in cellular functions.

Molecular Mechanism

The molecular mechanism of Ethyl [isopropyl(methyl)amino]acetate involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes and proteins, leading to their inhibition or activation. For instance, the hydrolysis of Ethyl [isopropyl(methyl)amino]acetate by esterases results in the formation of carboxylic acids and alcohols, which can further participate in various biochemical pathways . These interactions are essential for the compound’s biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl [isopropyl(methyl)amino]acetate can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that esters can undergo hydrolysis over time, leading to the formation of their corresponding acids and alcohols . These degradation products can have different biological activities compared to the parent compound.

Dosage Effects in Animal Models

The effects of Ethyl [isopropyl(methyl)amino]acetate vary with different dosages in animal models. At low doses, this compound may have beneficial effects, such as modulating cellular functions and signaling pathways. At high doses, it can exhibit toxic or adverse effects. For instance, high concentrations of esters can lead to cellular toxicity and disrupt normal cellular functions . Therefore, it is essential to determine the optimal dosage to achieve the desired biological effects.

Metabolic Pathways

Ethyl [isopropyl(methyl)amino]acetate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, the hydrolysis of this compound by esterases leads to the formation of carboxylic acids and alcohols, which can further participate in metabolic pathways . These metabolic processes are crucial for the compound’s biological activity and its effects on cellular functions.

Transport and Distribution

The transport and distribution of Ethyl [isopropyl(methyl)amino]acetate within cells and tissues are essential for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the distribution of this compound within different tissues can influence its biological effects. For instance, the accumulation of esters in specific tissues can lead to localized biological activities.

Subcellular Localization

The subcellular localization of Ethyl [isopropyl(methyl)amino]acetate is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within different subcellular compartments can influence its interactions with biomolecules and its overall biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl [isopropyl(methyl)amino]acetate can be synthesized through the esterification of isopropyl(methyl)aminoacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of ethyl [isopropyl(methyl)amino]acetate involves the continuous esterification process. This method ensures a high yield and purity of the product. The reactants are continuously fed into a reactor, and the product is continuously removed, which helps in maintaining the reaction equilibrium and improving efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl [isopropyl(methyl)amino]acetate undergoes several types of chemical reactions, including:

Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous conditions.

Substitution: Nucleophiles such as amines or alcohols under controlled temperature and pressure.

Major Products

Hydrolysis: Isopropyl(methyl)aminoacetic acid and ethanol.

Reduction: Corresponding alcohol.

Substitution: Various substituted esters depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Ethyl [isopropyl(methyl)amino]acetate can be compared with other esters such as ethyl acetate and methyl butyrate:

Ethyl Acetate: Commonly used as a solvent and in the production of nail polish removers.

Methyl Butyrate: Known for its fruity odor and used in flavoring agents.

Uniqueness

Ethyl [isopropyl(methyl)amino]acetate is unique due to its specific structure, which includes an isopropyl(methyl)amino group. This structural feature imparts distinct chemical properties and reactivity compared to other esters .

List of Similar Compounds

- Ethyl acetate

- Methyl butyrate

- Isopropyl butyrate

- Ethyl benzoate

Eigenschaften

IUPAC Name |

ethyl 2-[methyl(propan-2-yl)amino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-5-11-8(10)6-9(4)7(2)3/h7H,5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFJPXRUUGZHLTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.